2,5-Dichlorostyrene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

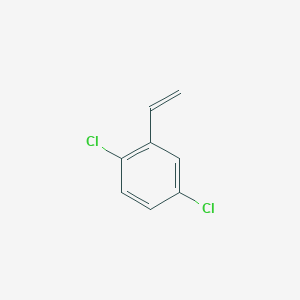

Structure

3D Structure

特性

IUPAC Name |

1,4-dichloro-2-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMZREOTRMMCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25084-93-9 | |

| Record name | Benzene, 1,4-dichloro-2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60149984 | |

| Record name | 2,5-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-84-8 | |

| Record name | 1,4-Dichloro-2-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROSTYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXD22MI5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dichlorostyrene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2,5-Dichlorostyrene, a substituted styrene monomer with significant applications in polymer chemistry and as a building block in organic synthesis. This document will cover its fundamental chemical and physical properties, safety considerations, and key applications, offering a valuable resource for professionals in research and development.

Core Chemical Identifiers and Properties

This compound, also known as 1,4-dichloro-2-ethenylbenzene, is a chlorinated aromatic hydrocarbon. Its unique molecular structure, featuring a vinyl group and two chlorine atoms on the benzene ring, imparts specific reactivity and properties that are leveraged in various scientific and industrial applications.

| Property | Value | Source |

| CAS Number | 1123-84-8 | [1][2][3][4] |

| Molecular Formula | C₈H₆Cl₂ | [1][2][5] |

| Molecular Weight | 173.04 g/mol | [1] |

| Alternate Names | 1,4-Dichloro-2-vinylbenzene | [2] |

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental design.

| Property | Value | Source |

| Density | 1.242 g/cm³ | [2][4] |

| Boiling Point | 230.7 °C at 760 mmHg | [2] |

| Melting Point | 8 °C | [2][4] |

| Flash Point | 95.2 °C | [2] |

| Refractive Index | 1.589 | [2] |

| Vapor Pressure | 0.0983 mmHg at 25 °C | [2] |

Synthesis and Reactivity

The synthesis of this compound typically involves the dehydration of the corresponding phenylethanol or the dehydrohalogenation of a haloethylbenzene. The presence of the vinyl group allows it to readily undergo polymerization and other addition reactions, while the chlorine substituents on the aromatic ring influence its electronic properties and provide sites for nucleophilic substitution reactions.

Polymerization Workflow

The primary application of this compound is in the synthesis of specialty polymers. The polymerization process can be initiated through various mechanisms, including free radical, cationic, and anionic polymerization. The resulting poly(this compound) exhibits distinct thermal and mechanical properties due to the presence of the chlorine atoms.

Caption: A generalized workflow for the free-radical polymerization of this compound.

Spectroscopic Analysis

Characterization of this compound and its polymeric derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the molecular structure and purity of the monomer.

-

Infrared (IR) Spectroscopy : IR spectra provide information about the characteristic vibrational frequencies of the functional groups present, such as the C=C stretching of the vinyl group and the C-Cl stretching of the chlorinated benzene ring.[6]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[1]

Safety and Handling

As with all chlorinated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The unique properties of this compound and its polymers make them valuable in several areas:

-

Specialty Polymers and Copolymers : The incorporation of this compound into polymers can enhance their thermal stability, flame retardancy, and refractive index.

-

Organic Synthesis : The vinyl group and the chlorinated aromatic ring serve as reactive handles for further chemical modifications, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical precursors.

-

Material Science : Its polymers are investigated for applications in optical materials and specialty plastics.

Conclusion

This compound is a versatile monomer with a well-defined set of chemical and physical properties. Its ability to undergo polymerization and serve as a precursor in organic synthesis makes it a compound of interest for researchers and professionals in polymer chemistry, material science, and drug development. A comprehensive understanding of its characteristics, reactivity, and safety protocols is essential for its effective and safe utilization in the laboratory and in industrial applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14294, this compound. Retrieved from [Link]

-

CoPolDB (n.d.). Monomer detail | this compound. Retrieved from [Link]

-

Local Pharma Guide (n.d.). CAS NO. 1123-84-8 | this compound | C8H6Cl2. Retrieved from [Link]

-

NIST (n.d.). This compound polymer. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C8H6Cl2 | CID 14294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS NO. 1123-84-8 | this compound | C8H6Cl2 [localpharmaguide.com]

- 4. This compound CAS#: 1123-84-8 [m.chemicalbook.com]

- 5. Monomer detail | this compound [copoldb.jp]

- 6. This compound polymer [webbook.nist.gov]

Introduction: Strategic Importance of 2,5-Dichlorostyrene

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorostyrene from p-Dichlorobenzene

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable monomer and intermediate, starting from the readily available industrial chemical, p-dichlorobenzene. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed mechanistic insights, comparative protocols, and field-proven considerations for a successful synthesis.

This compound is a significant monomer used in the production of specialty polymers with enhanced thermal and dielectric properties.[1] Its unique substitution pattern also makes it a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The selection of p-dichlorobenzene as a starting material is predicated on its low cost and large-scale industrial availability, making it an economically viable precursor for multi-step synthesis.[2] This guide will focus on the most robust and well-documented synthetic route, which proceeds through the key intermediate, 2,5-dichloroacetophenone.

Primary Synthetic Strategy: A Two-Stage Approach

The most prevalent and reliable synthesis of this compound from p-dichlorobenzene is a two-stage process. The first stage involves the introduction of an acetyl group to the aromatic ring via a Friedel-Crafts acylation to form 2,5-dichloroacetophenone. The second stage involves the conversion of this intermediate ketone into the target styrene. This conversion can be efficiently achieved through two primary methods: a reduction-dehydration sequence or a direct olefination via the Wittig reaction.

Caption: High-level overview of the synthetic pathways from p-dichlorobenzene to this compound.

Part 1: Synthesis of 2,5-Dichloroacetophenone via Friedel-Crafts Acylation

The cornerstone of this synthesis is the electrophilic aromatic substitution reaction between p-dichlorobenzene and an acylating agent, typically acetyl chloride, catalyzed by a strong Lewis acid like anhydrous aluminum chloride (AlCl₃).[3]

Mechanism and Rationale

The Friedel-Crafts acylation proceeds via a well-established mechanism.[4]

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) activates the acetyl chloride, forming a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-electrons of the p-dichlorobenzene ring attack the acylium ion. Although the two chlorine atoms are electron-withdrawing and deactivating, they are ortho-, para-directing groups. The substitution occurs at the position ortho to one chlorine atom and meta to the other, leading to the desired 2,5-substituted product.[3][5]

-

Rearomatization: The resulting arenium ion intermediate is deprotonated, restoring aromaticity and yielding 2,5-dichloroacetophenone.

Crucially, the ketone product can form a complex with the AlCl₃ catalyst, which necessitates the use of stoichiometric or even excess amounts of the catalyst for the reaction to proceed to completion.[4][6] This complex is subsequently hydrolyzed during aqueous workup.

Caption: Mechanism of the Friedel-Crafts acylation of p-dichlorobenzene.

Comparative Experimental Protocols

Multiple protocols exist for this acylation, with variations in temperature, solvents, and molar ratios affecting the final yield. Below is a comparison of two common procedures.

| Parameter | Protocol 1[7][8] | Protocol 2[7][8] |

| p-Dichlorobenzene | 29.4 g (0.2 mol) | 14.7 g (0.1 mol) |

| Acetyl Chloride | 10.3 g (0.13 mol) | 11.8 g (0.15 mol) |

| Anhydrous AlCl₃ | 33.7 g (0.253 mol) | 33.3 g (0.25 mol) |

| Temperature | 40-80°C | 65-100°C |

| Reaction Time | 6.5 hours | 7 hours |

| Reported Yield | 63.3% | 95% |

Analysis & Expertise: Protocol 2, despite using a smaller scale of the starting material, reports a significantly higher yield. This is likely attributable to the higher reaction temperatures (up to 100°C) and a greater excess of acetyl chloride and aluminum chloride relative to the p-dichlorobenzene.[7][8] The higher temperature provides the necessary activation energy to overcome the deactivating effect of the two chlorine substituents on the aromatic ring.[5]

Detailed Step-by-Step Methodology (Protocol 2)

-

Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add 14.7 g of p-dichlorobenzene and 33.3 g of anhydrous aluminum chloride.[7][8]

-

Initial Heating: Stir the mixture and heat it to 65°C in an oil bath.[7][8]

-

Addition of Acylating Agent: Add 11.8 g of acetyl chloride dropwise from the dropping funnel over a period of 2 hours, maintaining the temperature at 65°C.[7][8]

-

Reaction Completion: After the addition is complete, raise the temperature to 100°C and continue stirring the reaction for an additional 5 hours.[7][8]

-

Workup: Cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture into 100 mL of ice water with vigorous stirring to hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with 100 mL of dichloromethane. Separate the organic layer.[7]

-

Purification: Wash the organic layer successively with water, 1M potassium hydroxide solution, and finally water again. Dry the organic layer over anhydrous sodium sulfate.[7]

-

Isolation: Remove the dichloromethane by distillation under reduced pressure. The crude product can be further purified by vacuum distillation to yield 2,5-dichloroacetophenone.[7]

Part 2: Conversion to this compound

With the 2,5-dichloroacetophenone intermediate in hand, the final step is the creation of the vinyl group.

Method A: Reduction and Dehydration

This two-step method is a classic and reliable approach for converting ketones to alkenes.

Step 2a: Reduction to 1-(2,5-Dichlorophenyl)ethanol

The ketone is reduced to a secondary alcohol using a hydride reducing agent. Sodium borohydride (NaBH₄) is often preferred over the more powerful lithium aluminum hydride (LiAlH₄) due to its greater safety, milder nature, and compatibility with alcoholic solvents.[9]

Experimental Protocol:

-

Dissolution: Dissolve 2,5-dichloroacetophenone in a suitable alcohol solvent, such as methanol or ethanol, in an Erlenmeyer flask.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

-

Workup: Slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

-

Isolation: Extract the product, 1-(2,5-dichlorophenyl)ethanol, with an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to obtain the crude alcohol, which can be used in the next step without further purification.

Step 2b: Dehydration to this compound

The secondary alcohol is dehydrated to form the alkene. This is an elimination reaction, typically acid-catalyzed.[10] A common and effective method involves heating the alcohol with a dehydrating agent like powdered fused potassium acid sulfate (KHSO₄).[11]

Experimental Protocol:

-

Setup: Assemble a distillation apparatus. In the distillation flask, place the crude 1-(2,5-dichlorophenyl)ethanol and a catalytic amount of potassium acid sulfate.[11]

-

Dehydration/Distillation: Heat the flask under reduced pressure (e.g., 100 mm Hg).[11] The this compound and water will form and co-distill.

-

Separation: Collect the distillate in a receiving flask. Separate the organic layer containing the styrene from the aqueous layer.

-

Purification: Dry the organic layer over a drying agent (e.g., anhydrous magnesium sulfate) and distill again under vacuum to obtain pure this compound.[11] A polymerization inhibitor may be added during distillation.[11]

Method B: The Wittig Reaction

The Wittig reaction offers a more direct route, converting the carbonyl group of the ketone directly into a carbon-carbon double bond in a single step.[12] It involves reacting the ketone with a phosphonium ylide.

Mechanism and Rationale:

-

Ylide Formation: A phosphonium ylide (e.g., methylenetriphenylphosphorane) is prepared by reacting triphenylphosphine with an alkyl halide (like methyl bromide) to form a phosphonium salt, which is then deprotonated with a strong base (like n-butyllithium).[12]

-

Reaction with Ketone: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2,5-dichloroacetophenone. This forms a betaine intermediate, which collapses to a four-membered oxaphosphetane ring.[12][13]

-

Product Formation: The oxaphosphetane rapidly decomposes to yield the desired alkene (this compound) and a stable triphenylphosphine oxide byproduct.[13]

Caption: Simplified workflow of the Wittig reaction for styrene synthesis.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and add a solution of n-butyllithium (n-BuLi) dropwise. Stir for 1-2 hours to form the orange-red ylide.

-

Reaction: While maintaining the inert atmosphere and low temperature, add a solution of 2,5-dichloroacetophenone in anhydrous THF to the ylide solution dropwise.

-

Completion: After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Workup and Isolation: Quench the reaction with water. Extract the product with ether or another suitable solvent. The triphenylphosphine oxide byproduct is often poorly soluble and can be partially removed by filtration. The filtrate is then washed, dried, and the solvent evaporated.

-

Purification: The crude this compound is purified by column chromatography or vacuum distillation.

Conclusion

The synthesis of this compound from p-dichlorobenzene is most effectively achieved through the formation of the 2,5-dichloroacetophenone intermediate via Friedel-Crafts acylation. High yields for this initial step are favored by elevated temperatures and a stoichiometric excess of aluminum chloride catalyst. For the subsequent conversion of the ketone to the styrene, both the reduction-dehydration sequence and the Wittig reaction are viable and robust methods. The choice between them may depend on available reagents, equipment, and desired scale. The reduction-dehydration pathway is often simpler in terms of reagent handling (no need for strictly anhydrous/inert conditions), while the Wittig reaction provides a more direct conversion.

References

- Benchchem. An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis.

- Guidechem. How to Prepare 2',5'-Dichloroacetophenone? - FAQ.

- Benchchem. 2',5'-Dichloroacetophenone | 2476-37-1.

- Google Patents. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones.

- Filo. What products would be obtained when acetophenone reacts under each...

- ACS Publications. PREPARATION OF this compound AND SOME RELATED COMPOUNDS. J. Org. Chem. 1955, 20 (10), pp 1322–1325.

- Google Patents. US5210343A - Process for the preparation of p-dichlorobenzene.

- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.

- Wikipedia. Friedel–Crafts reaction.

- ACS Publications. Large-Scale Laboratory Preparation of this compound.

- Benchchem. Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.

-

Organic Syntheses. m-CHLOROSTYRENE. Available from: [Link]

-

OSTI.GOV. Iron-Based Dehydration Catalyst for Selective Formation of Styrene. Available from: [Link]

- Google Patents. CN102361838A - Dehydration of 1-phenyl ethanol.

-

Chemguide. REDUCTION OF ALDEHYDES AND KETONES. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US5210343A - Process for the preparation of p-dichlorobenzene - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. osti.gov [osti.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 16.25 What products would be obtained when acetophenone reacts under each.. [askfilo.com]

Spectroscopic Data for 2,5-Dichlorostyrene: An In-depth Technical Guide

Introduction

2,5-Dichlorostyrene is a halogenated aromatic compound of significant interest in organic synthesis, polymer chemistry, and as a potential building block in the development of novel pharmaceutical agents and materials. Its reactivity is largely governed by the vinyl group and the substitution pattern of the chlorine atoms on the benzene ring. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior and for the quality control of its synthesis and subsequent applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.

This technical guide provides a comprehensive analysis of the NMR, IR, and MS spectroscopic data for this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound. The guide will present the spectral data, outline the experimental methodologies for their acquisition, and offer a detailed interpretation of the spectra, grounded in established chemical principles.

Chemical Structure

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the vinyl group protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the chlorine atoms and the anisotropic effects of the benzene ring.

Experimental Protocol:

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL) in a high-quality NMR tube.[1] The use of a deuterated solvent is essential to avoid large solvent proton signals that would overwhelm the analyte signals.[2] The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) at room temperature. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Data Summary:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.21 | d | J(H3-H4) = 8.5 |

| H-4 | ~7.09 | dd | J(H3-H4) = 8.5, J(H4-H6) = 2.5 |

| H-6 | ~7.43 | d | J(H4-H6) = 2.5 |

| Hα | ~6.70 | dd | J(Hα-Hβ_trans) = 17.6, J(Hα-Hβ_cis) = 10.9 |

| Hβ(cis) | ~5.36 | d | J(Hα-Hβ_cis) = 10.9 |

| Hβ(trans) | ~5.75 | d | J(Hα-Hβ_trans) = 17.6 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

The aromatic region of the spectrum displays signals for the three protons on the dichlorinated benzene ring. The proton at the 6-position (H-6) is a doublet due to coupling with the proton at the 4-position (H-4). The H-4 proton appears as a doublet of doublets due to coupling with both H-3 and H-6. The H-3 proton is a doublet due to coupling with H-4.

The vinyl group protons give rise to a characteristic AMX spin system. The α-proton (Hα) is a doublet of doublets due to coupling with the two β-protons (Hβ_cis and Hβ_trans). The two β-protons are diastereotopic and exhibit distinct chemical shifts and coupling constants. The large coupling constant (J ≈ 17.6 Hz) is typical for a trans-relationship between vinylic protons, while the smaller coupling constant (J ≈ 10.9 Hz) corresponds to a cis-relationship.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Experimental Protocol:

A more concentrated sample of this compound (typically 50-100 mg) is dissolved in a deuterated solvent and analyzed in a high-field NMR spectrometer.[1] Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

Data Summary:

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~137.0 |

| C-2 | ~133.3 |

| C-3 | ~128.9 |

| C-4 | ~129.7 |

| C-5 | ~133.2 |

| C-6 | ~126.9 |

| Cα | ~133.2 |

| Cβ | ~116.6 |

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Interpretation:

The spectrum is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The two carbons bearing chlorine atoms (C-2 and C-5) are expected to be deshielded and appear at a lower field. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the chlorine atoms. The vinyl group carbons, Cα and Cβ, will have characteristic chemical shifts, with Cβ typically being more shielded (appearing at a higher field) than Cα.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[3] A background spectrum is first recorded and then subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Data Summary:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | Aromatic & Vinylic |

| ~1630 | C=C stretch | Vinylic |

| ~1580, 1470 | C=C stretch | Aromatic Ring |

| ~990, 910 | C-H bend (out-of-plane) | Vinylic |

| ~820 | C-H bend (out-of-plane) | Aromatic (substituted) |

| ~750 | C-Cl stretch | Aryl Halide |

Note: These are expected absorption ranges and may vary in the actual spectrum.

Interpretation:

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups. The C-H stretching vibrations of the aromatic and vinyl protons are expected above 3000 cm⁻¹. The C=C stretching vibrations of the vinyl group and the aromatic ring will appear in the 1630-1470 cm⁻¹ region. The out-of-plane C-H bending vibrations of the vinyl group are typically strong and appear in the 1000-900 cm⁻¹ region. The substitution pattern on the benzene ring can often be inferred from the pattern of out-of-plane C-H bending bands in the 900-675 cm⁻¹ region. The C-Cl stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and the fragmentation pattern can be used to deduce its structure.

Experimental Protocol:

The mass spectrum of this compound, a volatile compound, is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio and detected.

Data Summary:

| m/z | Proposed Fragment |

| 172/174/176 | [C₈H₆Cl₂]⁺˙ (Molecular Ion) |

| 137/139 | [C₈H₆Cl]⁺ |

| 102 | [C₈H₆]⁺˙ |

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Interpretation:

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺˙) at m/z 172, corresponding to the molecule with two ³⁵Cl isotopes. Due to the natural abundance of the ³⁷Cl isotope, there will be an M+2 peak at m/z 174 (one ³⁵Cl and one ³⁷Cl) and an M+4 peak at m/z 176 (two ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1.

A common fragmentation pathway for halogenated aromatic compounds is the loss of a chlorine atom, leading to a fragment ion at m/z 137 (with ³⁵Cl) and 139 (with ³⁷Cl).[4] Further fragmentation can involve the loss of the second chlorine atom or the vinyl group. The peak at m/z 137 is one of the most prominent in the spectrum.[3]

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, collectively provide a comprehensive and unambiguous characterization of this compound. The detailed interpretation of each spectrum, supported by established principles of spectroscopy, offers valuable insights into the molecular structure and electronic properties of this compound. The experimental protocols described herein represent standard methodologies for the acquisition of high-quality spectral data for organic molecules. This technical guide serves as a valuable resource for scientists and researchers working with this compound, facilitating its identification, purity assessment, and further investigation in various scientific disciplines.

References

-

PubChem. This compound. [Link]

-

NIST. This compound polymer. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. The 1H-NMR experiment. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

-

University of Colorado Boulder. Aromatics. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Physical properties of 2,5-Dichlorostyrene (boiling point, melting point)

An In-Depth Technical Guide to the Physical Properties of 2,5-Dichlorostyrene

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the core physical properties of this compound (CAS No: 1123-84-8), a key intermediate in organic synthesis and a monomer for specialty polymers. As a Senior Application Scientist, the intent here is not merely to list data but to provide a deeper understanding of how the molecular structure dictates these properties and the standard methodologies for their empirical verification.

Compound Identification and Significance

This compound is an aromatic organic compound characterized by a vinyl group attached to a benzene ring substituted with two chlorine atoms at the 2nd and 5th positions.[1] This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its application. It is primarily utilized as a building block in the production of polymers, resins, and pharmaceuticals, where its dichlorinated structure can introduce desirable properties such as flame retardancy, chemical resistance, and modified refractive indices.[2]

Core Physical Properties: A Quantitative Overview

The physical state and thermal behavior of a compound are foundational to its handling, storage, and application in any research or manufacturing setting. The key physical properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1123-84-8 | [1][2][3] |

| Molecular Formula | C₈H₆Cl₂ | [1][2][3] |

| Molecular Weight | 173.04 g/mol | [1][3] |

| Melting Point | 8 °C | [2][3] |

| Boiling Point | 230.7 - 231 °C (at 760 mmHg) | [2][3] |

| Density | 1.242 g/cm³ | [2][3] |

Analysis of Thermal Properties

Melting Point: The Transition to a Liquid State

The documented melting point of this compound is 8°C.[2][3] This value is significant because it indicates that the compound is a liquid under standard ambient temperatures (typically 20-25°C). The relatively low melting point is a result of the balance between the molecule's moderate molecular weight and its somewhat irregular shape, which prevents highly efficient packing into a crystal lattice. The presence of two chlorine atoms increases van der Waals forces compared to styrene, but their asymmetric placement prevents the formation of a highly stable, high-melting-point solid.

Boiling Point: Liquid to Gas Phase Transition

This compound exhibits a high boiling point of approximately 231°C at atmospheric pressure.[2][3] This is a direct consequence of its molecular structure:

-

Molecular Weight: With a molecular weight of 173.04 g/mol , the compound is substantially heavier than unsubstituted styrene (104.15 g/mol ), leading to stronger London dispersion forces between molecules.

-

Polarity: The two carbon-chlorine bonds introduce significant dipole moments. Although the molecule is not perfectly symmetrical, the dipoles do not entirely cancel out, resulting in dipole-dipole interactions that contribute to the intermolecular forces.

These combined forces require a substantial amount of thermal energy to overcome, resulting in the elevated boiling point.

Visualization: Structure-Property Relationship

The following diagram illustrates the connection between the molecular architecture of this compound and its fundamental physical properties.

Caption: Relationship between molecular structure and physical properties.

Standard Experimental Protocols for Verification

To ensure the trustworthiness of the physical data, standardized, self-validating experimental protocols are essential. The following describes the authoritative methods for determining the melting and boiling points of a liquid sample like this compound.

Protocol: Melting Point Determination (Capillary Method)

This method is used for compounds that are solid near room temperature. Since this compound melts at 8°C, this procedure requires a cooling bath.

-

Sample Preparation: A small amount of this compound is frozen (e.g., using an ice-salt bath). The solid sample is then crushed into a fine powder and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling/heating block, a calibrated thermometer, and a magnifying lens for observation.

-

Determination: The temperature is slowly lowered below the expected melting point and then gradually raised at a rate of 1-2 °C per minute near the melting range.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the final melting point. A sharp melting range (≤ 1°C) indicates high purity.

Protocol: Boiling Point Determination (Thiele Tube Method)

This microscale method is efficient for determining the boiling point of small liquid samples.

-

Apparatus Setup: Approximately 0.5 mL of this compound is added to a small test tube. A capillary tube (sealed at one end) is inverted and placed into the test tube.

-

Heating: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing high-boiling mineral oil. The Thiele tube is designed to ensure uniform heating.

-

Observation: The apparatus is heated gently. As the liquid nears its boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

-

Determination: The heat is removed once a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.

References

-

This compound | C8H6Cl2 | CID 14294 . PubChem, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Health and Safety of 2,5-Dichlorostyrene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety information for 2,5-Dichlorostyrene (CAS No. 1123-84-8). As a reactive monomer and building block in the synthesis of polymers, resins, and pharmaceuticals, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory and personnel safety.[1] This document synthesizes toxicological data, safe handling protocols, and emergency procedures to empower scientific professionals in managing the risks associated with its use.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management. The primary hazards are associated with its irritant properties and combustibility.

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |

| Flammable Liquids | 4 | H227: Combustible liquid[4][5] |

Summary of Primary Hazards:

-

Health Hazards: The primary routes of occupational exposure are inhalation, skin contact, and eye contact. It is a known irritant to the skin, eyes, and respiratory system.[2] While specific data for this compound is limited, related dichlorinated aromatic compounds have raised concerns regarding potential long-term effects, necessitating a cautious approach.[3][6][7]

-

Physical Hazards: This compound is a combustible liquid with a flash point of approximately 95°C.[1][8] Vapors can form flammable mixtures with air, particularly upon heating.

-

Environmental Hazards: It is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6]

Section 2: Physicochemical Properties, Stability, and Reactivity

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂ | [9][10][11] |

| Molecular Weight | 173.04 g/mol | [9][10][11] |

| CAS Number | 1123-84-8 | [9] |

| Appearance | Colorless liquid with a strong odor | [1] |

| Melting Point | 8 °C | [1][8] |

| Boiling Point | ~231 °C at 760 mmHg | [1][8] |

| Density | 1.242 g/mL | [1][8] |

| Flash Point | 95.2 °C | [1] |

| Vapor Pressure | 0.0983 mmHg at 25°C | [1] |

| logP (Octanol/Water) | 3.636 | [1][11] |

| Water Solubility | Low | [6] |

Stability and Reactivity Profile:

-

Stability: this compound is stable under recommended storage and handling conditions.[4][6]

-

Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and other sources of ignition.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases to prevent vigorous reactions.[6]

-

Hazardous Decomposition Products: Thermal decomposition or combustion can produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4][6]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur under normal conditions.[4][6]

Section 3: Toxicological Profile

The toxicological data indicates that this compound is primarily an irritant.

-

Inhalation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[2][4] Symptoms of overexposure can include breathing difficulties.[4]

-

Skin Contact: Direct contact causes skin irritation.[2] Prolonged or repeated exposure may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation upon contact.[2] Symptoms include redness, pain, and potential for corneal damage if not promptly addressed.

-

Ingestion: While not a primary route of industrial exposure, ingestion is considered harmful.

-

Chronic Exposure and Carcinogenicity: There is no specific carcinogenicity data for this compound in the available literature. However, a closely related isomer, 2,6-Dichlorostyrene, has been noted as being suspected of causing cancer (H351).[3] Furthermore, other chlorinated aromatic compounds have been flagged for potential genetic defects or carcinogenicity.[7] This warrants handling this compound with high caution as a potential long-term health hazard until more specific data is available.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Effective risk management hinges on robust exposure controls, combining engineering solutions with appropriate PPE.

Engineering Controls: The primary engineering control for handling this compound is to ensure adequate ventilation.[4] All operations involving this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to maintain airborne concentrations below any established exposure limits and prevent inhalation. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE) Selection: The selection of PPE is a critical decision-making process based on a thorough risk assessment of the specific task. The following diagram outlines the logic for selecting appropriate PPE.

Caption: PPE selection logic based on task-specific risks.

Specific PPE Recommendations:

-

Eye/Face Protection: Always wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] If there is a significant potential for splashing, a face shield should be worn in addition to goggles.[12]

-

Skin Protection: Wear appropriate protective gloves, such as nitrile or neoprene, and a lab coat or other protective clothing to prevent skin contact.[4] Ensure gloves are inspected before use and replaced if signs of degradation appear.

-

Respiratory Protection: Under normal laboratory conditions with effective fume hood use, respiratory protection is typically not required.[4] In situations where ventilation is inadequate or during a large spill, an air-purifying respirator with organic vapor cartridges (e.g., type ABEK under EN14387) should be used.[13]

Section 5: Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for minimizing exposure and preventing accidents.

Standard Handling Protocol:

-

Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place and functional.

-

Work Area: Conduct all transfers and manipulations within a chemical fume hood.

-

Dispensing: Use caution when dispensing the liquid to avoid splashes and the generation of aerosols.

-

Avoidance: Avoid all direct contact with skin and eyes and prevent inhalation of vapors.[7]

-

Hygiene: Wash hands and exposed skin thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in areas where the chemical is used or stored.[7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[7]

Storage Requirements:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6]

-

The storage area should be locked up or otherwise secured.[4]

-

Keep away from heat, sparks, open flames, and direct sunlight.[4] Some suppliers recommend refrigerated storage (2-8°C).[14]

-

Store separately from incompatible materials, especially strong oxidizing agents.[4]

Section 6: Emergency and First Aid Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these emergency protocols.

Emergency Response Workflow for Spills: The following diagram outlines the critical steps to take in the event of an accidental release.

Caption: Step-by-step procedure for managing a chemical spill.

First-Aid Measures: Immediate and appropriate first aid is critical.

-

Inhalation: Move the affected person to fresh air immediately.[4] Keep them at rest in a position that is comfortable for breathing.[4] If the person feels unwell or if breathing is difficult, seek immediate medical attention.[4] If breathing has stopped, provide artificial respiration.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][15] Seek medical attention if skin irritation develops or persists.[4]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[4][15][16] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[6] Seek immediate medical assistance and show the SDS or product label to the medical professional.[4]

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), chemical foam, or water spray to extinguish a fire.[4][6] A water mist can be used to cool closed containers and prevent pressure buildup.[4]

-

Specific Hazards: The substance is combustible.[4] Containers may explode when heated.[4] Fire will produce irritating, corrosive, and/or toxic gases like hydrogen chloride.[4]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[4]

Section 7: Environmental Fate and Ecotoxicity

Responsible chemical stewardship requires an understanding of a compound's environmental impact.

-

Ecotoxicity: this compound is classified as toxic to aquatic life and may have long-lasting adverse effects.[6] Releases into surface water, soil, or sewer systems must be strictly avoided.[6]

-

Bioaccumulation Potential: With a high octanol-water partition coefficient (logP) of 3.636, this compound has the potential to bioaccumulate in aquatic organisms.[1][11]

-

Mobility in Soil: Due to its low water solubility, this compound is not expected to be highly mobile in soil.[6]

Section 8: Disposal Considerations

All waste materials must be handled as hazardous waste.

-

Waste Disposal: Disposal of this compound and any contaminated materials (e.g., absorbent pads, gloves) must be conducted through an approved and licensed waste disposal company.[4] Do not allow the chemical to enter drains or the environment.[4] All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.

Section 9: References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14294, this compound. Retrieved from [Link]

-

NIST. (n.d.). This compound polymer. Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 1123-84-8 | this compound | C8H6Cl2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34254, 2,6-Dichlorostyrene. Retrieved from [Link]

-

Ministry of Health, Saudi Arabia. (2019). First aid for Chemical Poisoning. Retrieved from [Link]

-

Federal Environmental Agency, Germany. (2006). Checklist no. 8: Fire Prevention Strategy. Retrieved from [Link]

-

Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Styrene Information and Research Center. (n.d.). Environmental Fate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROSTYRENE. Retrieved from [Link]

-

European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

CoPolDB. (n.d.). Monomer detail | this compound. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1123-84-8 this compound AKSci 1914AL [aksci.com]

- 3. 2,6-Dichlorostyrene | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. aarti-industries.com [aarti-industries.com]

- 8. m.chemicalbook.com [m.chemicalbook.com]

- 9. This compound | C8H6Cl2 | CID 14294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Monomer detail | this compound [copoldb.jp]

- 12. americanchemistry.com [americanchemistry.com]

- 13. 2,6-ジクロロスチレン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. en.hesperian.org [en.hesperian.org]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Commercial suppliers of 2,5-Dichlorostyrene

An In-Depth Technical Guide to the Commercial Sourcing and Application of 2,5-Dichlorostyrene for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its commercial availability, quality assessment, safe handling, and applications as a critical chemical intermediate.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 1123-84-8) is a colorless liquid organochlorine compound with the molecular formula C₈H₆Cl₂.[1] It serves as a crucial monomer and synthetic intermediate due to the reactive vinyl group and the substituted aromatic ring. Its unique electronic and steric properties make it an essential precursor in the synthesis of specialized polymers, resins, and complex organic molecules.[1] Its primary utility is found in the manufacturing of specialty chemicals, including agrochemicals, dyes, and key intermediates for active pharmaceutical ingredients (APIs).[1]

Key Physicochemical Properties:

-

Molecular Weight: 173.04 g/mol [2]

-

Boiling Point: 230.7°C at 760 mmHg[1]

-

Density: 1.242 g/mL[1]

-

Refractive Index: 1.589[1]

-

Flash Point: 95.2°C[1]

The Commercial Supplier Landscape

Sourcing high-quality this compound is paramount for reproducible and successful research outcomes. The market consists of primary manufacturers, specialized chemical synthesis labs, and global distributors. Suppliers typically cater to different scales, from milligrams for initial R&D to kilograms for pilot-scale synthesis.

It is crucial to select a supplier whose quality control, documentation, and packaging standards align with the stringent requirements of pharmaceutical and materials science research. Many suppliers explicitly state that their products are for research and development use only and are not intended for direct use in foods, drugs, or cosmetics.[3]

Below is a comparative overview of notable commercial suppliers.

| Supplier | Typical Purity / Grades Offered | Common Packaging Sizes | Primary Market Focus | Notes |

| AK Scientific, Inc. | ≥ 98% | 2.5g, 5g, 10g | Research & Development | Products are stocked and shipped from the USA. A new customer onboarding process is in place, and they do not ship to residential addresses.[3] |

| Sigma-Aldrich (MilliporeSigma) | Varies by product grade (check catalog) | Wide range from grams to kilograms | R&D, Pharmaceutical, Industrial | Provides extensive safety and technical documentation, including Safety Data Sheets (SDS). Products may be supplied under TSCA R&D exemption. |

| Apin Chemicals Ltd. | Custom synthesis available | Varies (inquire for details) | Specialty Chemicals, R&D | Listed as a supplier in chemical directories, specializing in fine chemicals.[1] |

| Monomer-Polymer & Dajac Laboratories, Inc. | Specialty monomers | Varies (inquire for details) | Polymer Science, Materials R&D | Specializes in monomers and polymers, making them a key source for polymerization applications.[1] |

| Sinfoo Biotech | Custom synthesis available | Varies (inquire for details) | Custom Synthesis, R&D | Provides custom synthesis services for specific research needs.[4] |

Note: This table is not exhaustive and is intended to provide a representative sample of the types of suppliers available. Researchers should always conduct due diligence and request a Certificate of Analysis for their specific lot.

Technical Specifications and Quality Validation

The reliability of experimental data begins with the quality of the starting materials. For this compound, purity is a critical parameter, as impurities can interfere with polymerization reactions or subsequent synthetic steps.

Protocol for Incoming Material Verification

Causality: Verifying the identity and purity of a newly received chemical is a foundational step in ensuring experimental validity. Discrepancies between the supplier's Certificate of Analysis (COA) and in-house analysis can prevent costly and time-consuming troubleshooting later. This protocol establishes a self-validating system for material acceptance.

Methodology:

-

Documentation Review: Upon receipt, immediately quarantine the material. Compare the received product's label information (CAS number, lot number) with the packing slip and the supplier-provided COA.

-

Sample Extraction: In a well-ventilated fume hood, carefully extract a small aliquot (typically <1 mL) from the main container for analysis.

-

Identity Confirmation (FT-IR): Acquire a Fourier-Transform Infrared (FT-IR) spectrum of the sample. Compare the resulting spectrum against a reference spectrum, such as those available in the NIST Chemistry WebBook.[5] Key peaks corresponding to vinyl C-H stretching, aromatic C-H stretching, and C-Cl stretching should be present.

-

Purity Assessment (GC-MS): Perform Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The gas chromatogram will indicate the percentage of the main component and the presence of any impurities. The mass spectrum of the primary peak should match the known fragmentation pattern of this compound.[2]

-

Acceptance/Rejection: If the in-house analytical data confirms identity and meets the purity specification (e.g., ≥98%), release the material for laboratory use. If significant discrepancies are found, keep the material quarantined and contact the supplier's technical service department immediately.

Quality Control Workflow Diagram

The following diagram illustrates a typical workflow for the quality control and validation of a newly received batch of this compound.

Caption: Quality control workflow for incoming this compound.

Procurement and Safe Handling

Given its chemical nature, a structured workflow for procuring and managing this compound is essential for laboratory safety and regulatory compliance.

Procurement and Laboratory Integration Workflow

Caption: End-to-end workflow for sourcing and lab integration.

Protocol for Safe Laboratory Handling and Storage

Causality: this compound possesses specific hazards that necessitate strict handling protocols to protect personnel and maintain a safe laboratory environment. Adherence to GHS classifications and SDS recommendations is non-negotiable.

GHS Hazard Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Signal Word: Warning[3]

Methodology:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Storage:

-

Spill & Disposal:

-

In case of a small spill, absorb with an inert material (e.g., vermiculite, Chemizorb®) and place in a sealed container for disposal.

-

Dispose of waste material in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains.[6]

-

Application in Chemical Synthesis

The true value of this compound lies in its utility as a synthetic precursor.

-

Polymer Chemistry: As a styrene derivative, it readily undergoes polymerization. The presence of two chlorine atoms on the benzene ring imparts specific properties to the resulting polymer, such as increased refractive index, thermal stability, and flame retardancy. These characteristics are desirable in advanced optical materials, waveguides, and specialty coatings.[7][8]

-

Pharmaceutical & Agrochemical Synthesis: In drug development and agrochemical research, the dichlorophenyl moiety is a common structural motif. This compound can be used as a starting point for building more complex molecular architectures. The vinyl group can be functionalized through various reactions (e.g., oxidation, hydroboration, Heck coupling) to introduce other functionalities, while the chlorinated ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, which are fundamental transformations in the synthesis of modern pharmaceuticals.[9][10]

Conclusion

Sourcing this compound for high-stakes research and development requires a multi-faceted approach that extends beyond simple procurement. A thorough understanding of the supplier landscape, coupled with rigorous in-house quality validation and unwavering adherence to safety protocols, is essential for achieving reliable, reproducible results. By treating this critical starting material with the scientific diligence it deserves, researchers can confidently build upon it to create novel polymers, advanced materials, and potentially life-changing therapeutic agents.

References

-

This compound | C8H6Cl2 | CID 14294. PubChem - NIH. [Link]

-

This compound polymer. NIST WebBook. [Link]

-

CAS NO. 1123-84-8 | this compound | C8H6Cl2. Local Pharma Guide. [Link]

-

2,6-Dichlorostyrene | C8H6Cl2 | CID 34254. PubChem - NIH. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

-

Properties and Applications of Polymers: A Mini Review. Sci-Afric Journal of Scientific Issues, Research and Essays. [Link]

-

High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Purdue University. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

-

Cas 30350-14-2,POLY(2 6-DICHLOROSTYRENE). LookChem. [Link]

-

(A) Polymerization of small molecules 2,5‐dichloro‐1,4‐benzoquinone... ResearchGate. [Link]

-

Hard Coating Materials Using Copolymers of 2,5-dichlorobenzophenone and 1,4-dichlorobenzene. KoreaScience. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H6Cl2 | CID 14294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1123-84-8 this compound AKSci 1914AL [aksci.com]

- 4. This compound,(CAS# 1123-84-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. This compound polymer [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. Cas 30350-14-2,POLY(2 6-DICHLOROSTYRENE) | lookchem [lookchem.com]

- 8. Hard Coating Materials Using Copolymers of 2,5-dichlorobenzophenone and 1,4-dichlorobenzene -Applied Chemistry for Engineering | Korea Science [koreascience.kr]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

An In-depth Technical Guide on the Reactivity of the Vinyl Group in 2,5-Dichlorostyrene

Introduction: The Modulated Reactivity of a Halogenated Styrenic Monomer

2,5-Dichlorostyrene is a substituted aromatic monomer that presents a unique combination of electronic and steric features. As a derivative of styrene, its chemistry is dominated by the reactivity of the exocyclic vinyl group. However, the presence of two chlorine atoms on the phenyl ring—one ortho and one meta to the vinyl substituent—introduces significant electronic perturbations that distinguish its reactivity from that of the parent styrene molecule. These chlorine atoms, through their strong inductive electron-withdrawing effects and weaker resonance-donating effects, modulate the electron density of the vinyl π-system, thereby influencing its susceptibility to electrophilic, nucleophilic, and radical attack.

This technical guide provides a comprehensive exploration of the vinyl group's reactivity in this compound. We will delve into its behavior in polymerization, cycloaddition, and cross-coupling reactions, grounding the discussion in mechanistic principles and providing field-proven experimental protocols. This document is intended for researchers, chemists, and materials scientists engaged in the synthesis of novel polymers and fine chemicals. The polymer derived from this compound has found applications in plastic compositions owing to its advantageous mechanical and dielectric properties[1].

Electronic and Steric Profile of the Vinyl Group

The reactivity of the vinyl group in this compound is fundamentally governed by the electronic effects exerted by the two chlorine substituents.

-

Inductive Effect (-I): Chlorine is a highly electronegative atom, leading to a strong electron-withdrawing effect through the sigma bond framework. The chlorine at the ortho (C2) position has a particularly pronounced inductive influence on the vinyl group.

-

Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the aromatic π-system. This effect donates electron density to the ring, partially offsetting the inductive withdrawal. However, for halogens, the inductive effect is generally dominant.

-

Net Effect: The combination of these effects results in a vinyl group that is more electron-deficient than in unsubstituted styrene. This has profound implications for its chemical behavior. Theoretical calculations and experimental data on substituted styrenes confirm that a vinyl group can stabilize both positively and negatively charged transition states, acting as either a π-donor or a π-acceptor depending on the reaction's demands[2][3]. The electron-deficient nature of the double bond in this compound makes it a more reactive dienophile in Diels-Alder reactions and influences the regioselectivity of addition reactions.

Sterically, the ortho-chlorine atom can hinder the approach of bulky reagents to the vinyl group, potentially influencing reaction rates and the stereochemical outcomes of certain transformations.

Polymerization and Copolymerization

The vinyl group of this compound is its gateway to polymerization, enabling the formation of high-molecular-weight polymers with distinct properties. The monomer can undergo both homopolymerization and copolymerization, typically via free-radical mechanisms.

Free-Radical Homopolymerization

Like styrene, this compound can be polymerized using free-radical initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. The process follows the classical three stages of initiation, propagation, and termination. The electron-withdrawing nature of the dichlorophenyl ring influences the reactivity of the propagating radical.

The general workflow for free-radical polymerization involves dissolving the monomer in a suitable solvent, adding an initiator, and heating the mixture to induce decomposition of the initiator and begin the polymerization process.

Caption: Generalized workflow for the free-radical polymerization of this compound.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

-

This compound (purified by passing through a column of basic alumina to remove inhibitors)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)

-

Anhydrous toluene

-

Methanol

-

Schlenk flask with magnetic stir bar

-

Vacuum line and nitrogen source

Procedure:

-

In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 28.9 mmol) in anhydrous toluene (10 mL).

-

Add AIBN (e.g., 0.047 g, 0.289 mmol, 1 mol% relative to monomer).

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen and place it in a preheated oil bath at 60 °C.

-

Allow the polymerization to proceed with stirring for 24 hours.

-

Cool the reaction to room temperature. The solution will be viscous.

-

Slowly pour the viscous solution into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

-

Collect the white, fibrous poly(this compound) precipitate by vacuum filtration.

-

Wash the polymer with fresh methanol and dry it in a vacuum oven at 50 °C to a constant weight.

Copolymerization

Cycloaddition Reactions: The Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene ring[5][6]. This compound, with its electron-deficient vinyl group, can serve as an effective dienophile. The reaction is a powerful tool for constructing six-membered rings with high stereocontrol[5].

The reaction rate is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene[7][8]. The 2,5-dichloro substitution pattern makes the vinyl group in this compound more electrophilic and thus a better dienophile compared to unsubstituted styrene.

Caption: Concerted mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous toluene

-

Round-bottom flask with condenser and magnetic stir bar

-

Nitrogen atmosphere

Procedure:

-

Set up a round-bottom flask under a nitrogen atmosphere.

-

Add this compound (1.0 eq) and anhydrous toluene to the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to separate the endo and exo isomers.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck reaction is a Nobel Prize-winning transformation that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base[9]. In this context, the vinyl group of this compound serves as the alkene component. This reaction is a versatile method for carbon-carbon bond formation[10][11].

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene (this compound) into the Pd-Aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst[9][11].

| Reactant 1 (Aryl Halide) | Reactant 2 (Alkene) | Product | Typical Conditions |

| Aryl Iodide or Bromide | This compound | (E)-1-Aryl-2-(2,5-dichlorophenyl)ethene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N), DMF, 100-130 °C |

| 4-Iodoanisole | This compound | (E)-1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethene | Pd(OAc)₂, Ligand, Base, Solvent, Heat |

Table 1: Representative Heck cross-coupling reaction involving this compound.

Experimental Protocol: Heck Reaction of 4-Iodoanisole with this compound

Materials:

-

This compound

-

4-Iodoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk tube with magnetic stir bar

Procedure:

-

To a Schlenk tube, add 4-iodoanisole (1.0 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous DMF, this compound (1.2 eq), and triethylamine (2.0 eq) via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction for 16-24 hours. Monitor progress by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the stilbene derivative.

Other Electrophilic Addition Reactions

The vinyl group of this compound undergoes other classic electrophilic addition reactions, with regioselectivity governed by the formation of the most stable carbocation intermediate (a benzylic carbocation).

-

Hydrohalogenation: Addition of H-X (e.g., HBr) proceeds via a Markovnikov mechanism to form the 1-halo-1-(2,5-dichlorophenyl)ethane.

-

Halogenation: Addition of Br₂ or Cl₂ yields the corresponding 1,2-dihalo-1-(2,5-dichlorophenyl)ethane. The conjugation with the benzene ring may slightly reduce the reactivity compared to a simple alkene[12].

-

Hydration: Acid-catalyzed addition of water also follows Markovnikov's rule to produce 1-(2,5-dichlorophenyl)ethanol.